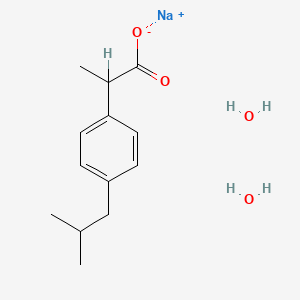

C13H20NaO3

Description

Contextualization of Pharmaceutical Salts

In pharmaceutical development, an active pharmaceutical ingredient (API) is often converted into a salt form to enhance its physicochemical and biopharmaceutical properties. pharmtech.comnih.gov This process, known as salification, involves a reaction between an acidic or basic drug molecule and a suitable counterion to form a neutral complex. pharmtech.combjcardio.co.uk The formation of a pharmaceutical salt can modify a range of properties without altering the fundamental chemical structure and pharmacological action of the parent drug. bjcardio.co.ukrjpdft.com Key properties that can be optimized through salt formation include aqueous solubility, dissolution rate, chemical stability, crystallinity, hygroscopicity, and melting point. pharmoutsourcing.comamericanpharmaceuticalreview.com Approximately half of all drug molecules are administered as salts, underscoring the significance of this strategy in drug formulation. pharmtech.comnih.gov The selection of an appropriate salt is a critical step in the drug development process, aiming to overcome suboptimal characteristics of the free acid or base form of the API. pharmtech.compharmoutsourcing.com

Rationale for Sodium Salt Formation

For weakly acidic drugs like ibuprofen (B1674241), forming a sodium salt is a common and effective strategy to improve performance. nih.govpharmoutsourcing.com The primary rationale for creating ibuprofen sodium is to significantly increase its aqueous solubility and dissolution rate compared to the free acid form. rjpdft.comwithpower.compatsnap.com Ibuprofen itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. google.com This low solubility can slow the rate of absorption into the bloodstream, delaying the onset of therapeutic effects. google.comnih.gov

By converting ibuprofen to its sodium salt, its solubility in water is greatly enhanced. withpower.comwikipedia.org This improved solubility allows the drug to dissolve more quickly in the gastrointestinal tract, leading to faster absorption and a more rapid onset of analgesic action. withpower.commedscape.comnih.gov The choice of sodium as the counterion is also practical; sodium is abundant in the body, considered safe, and the salt can be manufactured using inexpensive raw materials like sodium hydroxide (B78521) (NaOH). pharmoutsourcing.com The small molecular weight of the sodium ion also means it adds very little bulk to the final compound. pharmoutsourcing.com

Historical and Contemporary Significance in Research

Ibuprofen was first discovered in the 1960s by the research division of the Boots Group in the UK as a safer alternative to aspirin (B1665792). withpower.comwikipedia.orgshu.ac.uk It was derived from propionic acid and initially launched in 1969 for treating rheumatoid arthritis. wikipedia.orgnih.gov While highly effective, research continued to find ways to improve its performance, particularly the speed of pain relief. nih.gov This led to the development of ibuprofen sodium.

Contemporary research on ibuprofen sodium has focused on several key areas. A significant body of work has been dedicated to characterizing its pharmacokinetic profile, confirming that the sodium salt formulation is absorbed more rapidly than standard ibuprofen. nih.govmedscape.com This faster absorption has been linked to a quicker onset of pain relief in clinical studies. nih.gov Another important area of research is the solid-state chemistry of ibuprofen sodium, particularly its polymorphism. nih.govacs.org Studies have identified multiple crystalline forms (polymorphs) and hydrated states, which have different physical properties and can impact the stability and manufacturing of the final drug product. acs.orgresearchgate.netpharmtech.com Ongoing research also explores the use of ibuprofen sodium in novel drug delivery systems. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

527688-20-6 |

|---|---|

Molecular Formula |

C13H20NaO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

sodium;2-[4-(2-methylpropyl)phenyl]propanoate;dihydrate |

InChI |

InChI=1S/C13H18O2.Na.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);;1H2 |

InChI Key |

SAEVWWQLQNPPIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.O.[Na] |

Other CAS No. |

527688-20-6 |

Related CAS |

15687-27-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Pathways of Ibuprofen (B1674241) Sodium

The formation of ibuprofen sodium, the salt form of ibuprofen, is primarily achieved through straightforward acid-base chemistry. This conversion is critical for altering the physicochemical properties of the parent drug, notably its solubility.

The most common pathway to ibuprofen sodium involves the neutralization reaction of ibuprofen acid with a suitable sodium base. Ibuprofen, being a carboxylic acid, readily donates a proton to a base to form a salt and water. ausetute.com.au This reaction can be carried out using various sodium-containing bases, including sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃). ausetute.com.auresearchgate.net

Industrial processes have been developed that control for factors like particle size and hydration levels. One such method involves adding an aqueous solution of sodium hydroxide to a solution or slurry of ibuprofen in an organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), that can be distilled with water. google.comgoogle.com The reaction is typically performed at a controlled rate to prevent boiling, followed by distillation to remove water and some of the organic solvent, yielding the hydrated sodium salt of ibuprofen upon cooling. google.com Another patented process describes the treatment of ibuprofen with a salt of a long-chain carboxylic acid, such as sodium-2-ethylhexanoate, in the presence of an organic solvent like ethanol (B145695) or THF, to produce ibuprofen sodium dihydrate. google.com

The general reaction can be represented as: C₁₃H₁₈O₂ (Ibuprofen) + NaOH (Sodium Hydroxide) → C₁₃H₁₇NaO₂ (Ibuprofen Sodium) + H₂O (Water) ausetute.com.au

The thermodynamic parameters associated with ibuprofen provide insight into its stability and the energy changes during chemical transformations. Thermal decomposition studies of racemic ibuprofen crystals, while focused on degradation, reveal key energetic values for the molecule itself. Thermogravimetric analysis shows that ibuprofen is thermally stable up to approximately 152.6°C. scirp.orgresearchgate.net The decomposition process has been analyzed to determine thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), and Gibbs free energy of activation (ΔG). scirp.org The positive value of ΔG indicates that the thermal decomposition reaction is not spontaneous. scirp.org The near-equality of the activation energy and enthalpy of activation suggests that ibuprofen is in a condensed phase in the temperature range studied (152.6°C to 255°C). scirp.org

| Thermodynamic Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | ~79.1 kJ/mol | Minimum energy required to initiate thermal decomposition. scirp.org |

| Enthalpy of Activation (ΔH) | ~75.2 kJ/mol | The change in enthalpy from reactants to the transition state. scirp.org |

| Entropy of Activation (ΔS) | ~39.6 J/K·mol | The change in entropy during the formation of the transition state. scirp.org |

| Gibbs Free Energy of Activation (ΔG) | ~56.3 kJ/mol | Indicates the non-spontaneous nature of the decomposition reaction. scirp.org |

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the reaction between ibuprofen and sodium bicarbonate to yield ibuprofen sodium. researchgate.netconicet.gov.ar These studies provide a molecular-level understanding of the reaction mechanism, including the activation energy and the free energy of the chemical reaction. researchgate.netconicet.gov.ar Such calculations help in predicting the feasibility and energetics of the synthesis.

DFT calculations are also used to determine various chemical reactivity descriptors for the species involved in the reaction. These descriptors, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness, offer a deeper understanding of the reactivity and stability of ibuprofen sodium, which can inform its application in various fields. researchgate.netconicet.gov.ar The appearance of new bands in the calculated Infrared (IR) spectrum, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group, confirms the chemical interaction and formation of the new sodium salt entity. researchgate.net

| Reactivity Descriptor | Symbol | Description |

|---|---|---|

| Ionization Potential | I | The energy required to remove an electron from a molecule. researchgate.net |

| Electron Affinity | A | The energy released when an electron is added to a molecule. researchgate.net |

| Electronegativity | χ | The ability of an atom or molecule to attract electrons. researchgate.net |

| Chemical Potential | μ | The escaping tendency of an electron from a stable system. researchgate.net |

| Hardness | η | Resistance to change in electron configuration. researchgate.net |

| Softness | s | The reciprocal of hardness, indicating higher reactivity. researchgate.net |

| Electrophilicity | ω | A measure of the energy lowering of a system when it accepts electrons. researchgate.net |

Specific Reaction Kinetics and Thermodynamic Analysis

Stereoselective Synthesis Approaches for Ibuprofen Enantiomers

Ibuprofen possesses a chiral center at the α-carbon of the propanoic acid moiety, meaning it exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. scielo.br The (S)-enantiomer is responsible for almost all of the desired anti-inflammatory activity, being reported as 160 times more active than the (R)-enantiomer in vitro. scielo.brrasayanjournal.co.in Consequently, significant research has focused on methods to produce enantiomerically pure (S)-ibuprofen, which serves as the direct precursor for (S)-ibuprofen sodium. The primary approaches for obtaining optically active compounds are asymmetric synthesis and the resolution of racemic mixtures. scielo.br

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Several techniques have been successfully applied to resolve racemic ibuprofen.

Diastereomeric Salt Formation: This is a classical and widely used method. nih.govresearchgate.net It involves an acid-base reaction between racemic ibuprofen and a single, pure enantiomer of a chiral resolving agent. nih.gov This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization or filtration. nih.govresearchgate.net Novel tartaric acid derivatives have been developed as effective chiral resolving agents for ibuprofen. rasayanjournal.co.in After separation, the desired diastereomeric salt is treated with an acid to liberate the pure enantiomer of ibuprofen. nih.gov

Enzymatic or Kinetic Resolution: This technique utilizes enzymes, such as lipases, that react at different rates with the two enantiomers of a racemate. scielo.br For example, selective enzymatic esterification of racemic ibuprofen using immobilized lipase (B570770) from Rhizomucor miehei can produce high yields of ibuprofen ester with high enantiomeric excess. scielo.br

Chiral Chromatography: Chromatographic methods can separate enantiomers by using a chiral stationary phase (CSP) or a chiral selector added to the mobile phase. nih.govnih.gov Thin-layer chromatography (TLC) using silica (B1680970) gel plates impregnated with a chiral selector like L-arginine has been used to separate ibuprofen enantiomers by forming diastereomeric complexes. rasayanjournal.co.in Chiral High-Performance Liquid Chromatography (HPLC) is also a standard analytical method for determining the enantiomeric purity of ibuprofen. rasayanjournal.co.in

| Resolution Technique | Principle | Example Resolving Agent/System |

|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. nih.govresearchgate.net | Optically pure tartaric acid derivatives. rasayanjournal.co.in |

| Enzymatic (Kinetic) Resolution | Enzyme reacts stereoselectively with one enantiomer. scielo.br | Immobilized lipase from Rhizomucor miehei. scielo.br |

| Chiral Chromatography | Differential interaction with a chiral stationary or mobile phase. nih.gov | L-arginine impregnated TLC plates; CHIRALPAK® AGP HPLC column. rasayanjournal.co.in |

| Enantiospecific Cocrystallization | Formation of a cocrystal with only one enantiomer. researchgate.net | Levetiracetam as a coformer for (S)-Ibuprofen. researchgate.net |

Design and Synthesis of Ibuprofen Sodium Derivatives

The design and synthesis of derivatives of ibuprofen are an active area of research, aimed at enhancing therapeutic properties or modifying its physicochemical characteristics. rsc.orgeurekaselect.com These strategies typically involve chemical modification of the carboxylic acid group of ibuprofen. rsc.orgeurekaselect.commdpi.com The resulting derivative can then, if it retains an acidic proton, be converted to its corresponding sodium salt.

A common synthetic strategy involves a multi-step process starting from ibuprofen:

Esterification: The carboxylic acid group of ibuprofen is first converted to an ester, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. rsc.org Microwave-assisted esterification has been shown to be a rapid method for this conversion. rsc.org

Hydrazide Formation: The resulting ibuprofen ester can then be reacted with hydrazine (B178648) monohydrate to form an ibuprofen hydrazide derivative. rsc.orgmdpi.com

Further Derivatization: The hydrazide can serve as a versatile intermediate for creating a variety of other derivatives, such as Schiff bases (by reaction with aldehydes or ketones) or oxadiazoles. rsc.orgmdpi.com

Another approach involves converting ibuprofen to its acid chloride, which is a highly reactive intermediate. impactfactor.org This ibuprofen acid chloride can then be reacted with various nucleophiles, such as amines, to form amide derivatives. impactfactor.org For instance, it has been conjugated with a 2-phenyl amino pyrimidine (B1678525) derivative to create a novel compound with potential antiproliferative effects. impactfactor.org These synthetic modifications aim to create new chemical entities with potentially improved biological activity profiles. eurekaselect.com

| Derivative Type | Synthetic Strategy | Intermediate Compound |

|---|---|---|

| Esters | Esterification of ibuprofen's carboxylic acid with an alcohol. rsc.org | Ibuprofen |

| Hydrazides | Reaction of an ibuprofen ester with hydrazine monohydrate. rsc.orgmdpi.com | Ibuprofen ester |

| Amides | Reaction of ibuprofen acid chloride with an amine. impactfactor.org | Ibuprofen acid chloride |

| Schiff Bases | Condensation of an ibuprofen hydrazide with an aldehyde or ketone. rsc.orgmdpi.com | Ibuprofen hydrazide |

| Oxadiazoles | Reaction of ibuprofen hydrazide with reagents like phosphorus oxychloride. mdpi.com | Ibuprofen hydrazide |

Prodrug Strategies and Their Chemical Rationale

The development of prodrugs for ibuprofen is a prominent strategy primarily aimed at temporarily masking the drug's free carboxylic acid group. mdpi.comunife.it The chemical rationale for this approach is twofold: to mitigate the gastric irritation associated with the direct contact of the acidic group with the stomach lining and to improve the drug's solubility and dissolution profile. mdpi.comunife.itrsc.org Esterification of the carboxyl group is the most common method for creating ibuprofen prodrugs, as the resulting ester linkage can be readily cleaved in the body by endogenous esterase enzymes to release the active ibuprofen. mdpi.comgoogle.com

A variety of molecules, known as "promoieties," have been covalently attached to ibuprofen to create these ester prodrugs. These include:

Polyols: To enhance hydrophilicity, ibuprofen has been enzymatically esterified with polyalcohols like erythritol (B158007) and glycerol. mdpi.comunife.it

Polymers: Conjugation of ibuprofen to polymers like hydroxyethylcellulose (HEC) or sodium alginate (using an N-protected serine spacer) results in polymeric prodrugs. rsc.orgnih.gov These conjugates can alter the release profile of the drug, with studies showing minimal release in acidic conditions (pH 1.2) and significant release at pH 7.2, which is beneficial for reducing stomach exposure. rsc.org

Carbohydrates: A notable synthesis involves using the sodium salt of ibuprofen as a starting material. In a modified Koenig-Knorr reaction, ibuprofen sodium is reacted with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide to form a glucopyranoside prodrug. This derivative demonstrated a significant improvement in anti-inflammatory activity with reduced ulcerogenic potential compared to the parent drug.

Further innovation in prodrug design includes the synthesis of mutual prodrugs, where ibuprofen is linked to another pharmacologically active agent, such as sulfa drugs, to create a single chemical entity with dual therapeutic action. jocpr.com Another approach involves creating ester prodrugs with a carbonate structure on the side chain, which improves fat solubility and makes them suitable for fat emulsion injection preparations. google.com

| Prodrug Type | Promoiety | Synthetic Approach | Chemical Rationale / Intended Benefit | Reference |

|---|---|---|---|---|

| Ester Prodrug | Erythritol / Glycerol | Enzymatic esterification of ibuprofen with the polyol. | Enhance hydrophilicity and mask the carboxylic acid group. | mdpi.comunife.it |

| Polymeric Prodrug | Hydroxyethylcellulose (HEC) | One-pot conjugation of ibuprofen to HEC. | Reduce gastric irritation by minimizing drug release in acidic pH. | rsc.orgrsc.org |

| Polymeric Prodrug | Sodium Alginate (with Serine spacer) | Synthesis involving an N-protected serine spacer due to chemical incompatibility of drug and polymer. | Control the rate, duration, and site of drug release. | nih.gov |

| Glycoside Prodrug | β-D-glucopyranose | Reaction of ibuprofen sodium salt with an acetylated glucose bromide derivative, followed by deacetylation. | Improve water solubility, bioavailability, and reduce GI toxicity. | |

| Mutual Prodrug | Sulfa Drugs | Coupling of ibuprofen acyl chloride with various sulfa drugs to form an amide linkage. | Combine anti-inflammatory and antimicrobial activities; reduce GI side effects. | jocpr.com |

Novel Chemical Entities and Complexation Chemistry

Ibuprofen sodium serves as a valuable precursor for creating novel chemical entities and coordination complexes, primarily through interactions involving its carboxylate group. This area of research focuses on modifying the drug's properties by non-covalent or ionic interactions, as well as forming new coordination compounds.

Metal Complexes The sodium ion in ibuprofen sodium can be readily exchanged to form complexes with other metal ions. A well-documented example is the synthesis of copper(II) ibuprofenate, a chemical complex prepared by the reaction of aqueous solutions of ibuprofen sodium and copper(II) sulfate. wikipedia.org Similarly, zinc(II) complexes of ibuprofen have been synthesized by reacting ibuprofen sodium salt with a zinc source like zinc chloride. unifi.it These metal-drug complexes are investigated for their potential to offer enhanced activity and different side-effect profiles compared to the original drug. wikipedia.org

Inclusion Complexes with Cyclodextrins To overcome the solubility challenges of ibuprofen, particularly in acidic environments, inclusion complexes with cyclodextrins (CDs) have been extensively studied. google.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The non-polar isobutylphenyl group of the ibuprofen molecule can be encapsulated within this cavity, forming a host-guest complex. mdpi.com This complexation effectively increases the aqueous solubility and dissolution rate of ibuprofen. nih.gov Studies have shown that ibuprofen forms stable 1:1 molar ratio complexes with various β-cyclodextrin derivatives. mdpi.com The stability of these complexes can be quantified by a stability constant (K).

Complexation with Polymers and Other Molecules Ibuprofen sodium can form novel entities through electrostatic interactions with polymers. For instance, it interacts with cationic diethylaminoethyl dextran (B179266) (Ddex), leading to formulations with improved powder flowability and controlled-release characteristics. Complexation has also been observed between the carboxyl group of ibuprofen and the amine groups of chitosan (B1678972). researchgate.net Furthermore, in-vitro studies have demonstrated that ibuprofen sodium can form a 1:1 complex with sodium chloride, with the stability of the complex being pH-dependent. irjpms.com

| Complex Type | Complexing Agent | Nature of Interaction | Resulting Property / Rationale | Reference |

|---|---|---|---|---|

| Metal Complex | Copper(II) | Ionic coordination (synthesis from Ibuprofen Sodium and Copper Sulfate). | Forms a new chemical entity (Copper ibuprofenate) with potentially enhanced activity. | wikipedia.org |

| Metal Complex | Zinc(II) | Ionic coordination (synthesis from Ibuprofen Sodium and Zinc Chloride). | Forms a discrete [Zn(Ibu)₂(H₂O)₂] complex. | unifi.it |

| Inclusion Complex | Cyclodextrins (β-CD, HP-β-CD) | Host-guest interaction; hydrophobic moiety of ibuprofen enters the CD cavity. | Increases water solubility and dissolution rate. | nih.govmdpi.com |

| Polymer Complex | Cationic Dextran (Ddex) | Electrostatic interaction and hydrogen bonding between ibuprofen sodium and the polymer. | Improves flowability and provides controlled drug release. | |

| Polymer Complex | Chitosan | Interaction between the carboxyl group of ibuprofen and the amino groups of chitosan. | Formation of a complex for drug delivery systems. | researchgate.net |

| Ionic Complex | Sodium Chloride | In vitro complexation, likely ionic in nature. | Forms a 1:1 complex with pH-dependent stability. | irjpms.com |

Solid State Chemistry and Material Science Investigations

Polymorphism and Amorphism of Ibuprofen (B1674241) Sodium

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Amorphism, on the other hand, describes a state lacking the long-range order characteristic of a crystal. Both are crucial aspects of ibuprofen sodium's solid-state chemistry.

Racemic ibuprofen sodium is known to exhibit complex polymorphic behavior. It can exist as a racemic conglomerate, termed the γ-form, and also as two polymorphic racemic compounds, the α and β forms. nih.gov The γ-form is a racemic conglomerate where the R- and S-enantiomers crystallize in separate particles. acs.org In contrast, the α and β forms are metastable racemic compounds in which both enantiomers crystallize together within the same crystal lattice. acs.org

These forms are interconvertible under certain conditions. For instance, the α and β forms are described as being "enantiotropically related," with a transition temperature between 75°C and 113°C. nih.gov However, they are also considered metastable monotropes of the more stable γ-form. nih.gov The unprocessed form of ibuprofen sodium typically presents as the γ polymorph, identifiable by a characteristic peak at approximately 2θ = 11° in its powder X-ray diffraction (PXRD) pattern. acs.org The crystal structures of both racemic (RS)-sodium ibuprofen dihydrate and enantiomeric (S)-sodium ibuprofen dihydrate have been determined, crystallizing in the P and P1 space groups, respectively. researchgate.net

Table 1: Polymorphic Forms of Racemic Ibuprofen Sodium

| Form | Classification | Description |

|---|---|---|

| γ-form | Racemic Conglomerate | R- and S-enantiomers crystallize in separate particles. acs.org |

| α-form | Racemic Compound | Metastable form where R- and S-enantiomers crystallize together. nih.govacs.org |

| β-form | Racemic Compound | Metastable form where R- and S-enantiomers crystallize together. nih.govacs.org |

To enhance the solubility of poorly water-soluble drugs like ibuprofen, amorphous solid dispersions (ASDs) are a promising strategy. nih.govresearchgate.net In an ASD, the drug is dispersed in an amorphous state within a polymer matrix, which can prevent crystallization and improve dissolution rates. mdpi.com The formation of amorphous ibuprofen sodium can be achieved through various methods, including supercritical antisolvent (SAS) precipitation, which can yield amorphous spherical particles. acs.org

Solvent-based techniques such as spray-drying, electrospinning, and rotary evaporation are also effective in producing ASDs of ibuprofen with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP-HP55). nih.govresearchgate.net The choice of polymer and the preparation method significantly influence the homogeneity and stability of the resulting ASD. nih.govpharmaexcipients.com For instance, studies have shown that HPMCAS is a superior co-former for ibuprofen ASDs compared to HPMCP-HP55 due to its higher glass transition temperature (Tg) and greater potential for hydrogen bonding. nih.gov The formation of an amorphous structure is often confirmed by the absence of characteristic crystalline peaks in techniques like wide-angle X-ray scattering (WAXS) and the observation of a single Tg in modulated differential scanning calorimetry (mDSC). nih.gov

Ibuprofen sodium commonly exists as a dihydrate ((R,S)-(±)-sodium 2-(4-isobutyl-phenyl) propionate (B1217596) dihydrate). pharmtech.com The presence of water molecules in the crystal structure defines it as a hydrate, a form of pseudopolymorphism. unirioja.es The dihydrate form can be dehydrated, and this process is reversible. unicam.it The dehydration of ibuprofen sodium dihydrate (SID) to its anhydrous form (SIA) has been studied using thermogravimetric analysis. unicam.it

The dehydration process occurs in a single step with a relatively low activation energy, indicating that water is easily removed from the crystal lattice. unicam.it The mechanism of dehydration is reported to follow a three-dimensional diffusion model (Jander equation). unicam.itresearchgate.net Conversely, the anhydrous form readily rehydrates when exposed to humidity. unirioja.es The hydration process is governed by two-dimensional diffusion and has a very low associated energy, suggesting it is a facile process. unicam.itresearchgate.net The thermodynamic driving force for hydration is greater than that for dehydration, which explains why the hydrated form is more stable than the anhydrous one. unicam.it

Amorphous Solid Dispersions and Their Formation

Crystallization and Nucleation Phenomena

The processes of crystallization and nucleation are fundamental to controlling the solid-state form of ibuprofen sodium. Understanding the kinetics of these processes is essential for manufacturing a consistent and stable product.

The crystallization of ibuprofen can be initiated from a supersaturated solution, often created by the protonation of ibuprofen sodium salt. uni-konstanz.de The process involves the formation of initial small aggregates or nuclei, which then grow into larger crystals. The induction time, which is the time required for the appearance of a crystalline phase, and the crystal growth rate are key kinetic parameters. acs.org

The nucleation of ibuprofen involves both the protonation of the molecule and their subsequent hydrophobic assembly, with the reorganization of water molecules playing a critical role. uni-konstanz.de The growth of crystals from a racemic water-acetone solution of sodium ibuprofen dihydrate, followed by vacuum-drying, can produce a mixture of α-form racemic compounds and γ-form racemic conglomerates. acs.org The rate of crystal growth is influenced by the degree of supersaturation in the solution. acs.org

The crystallization kinetics of racemic ibuprofen sodium dihydrate can be significantly influenced by the presence of small amounts of homochiral additives, such as (S)-(+)-ibuprofen or (S)-(−)-sodium ibuprofen dihydrate. acs.orgresearchgate.net The addition of these configurationally similar molecules can alter the nucleation and growth processes. acs.org

Research has shown that the presence of homochiral additives generally leads to a decrease in the induction time for crystallization. acs.org It also affects other kinetic parameters, including the interfacial energy, the Gibbs energetic barrier for crystallization, and the critical size of stable nuclei. acs.org Specifically, the addition of homochiral additives has been observed to decrease the induction period and accelerate the crystal growth rate. acs.org This effect is attributed to the additive molecules interacting with the crystallizing species, potentially providing a template or altering the solution structure to favor nucleation. acs.orgmdpi.com

Table 2: Effect of Homochiral Additives on Ibuprofen Sodium Crystallization

| Additive | Induction Period (min) | Crystal Growth Rate (µm/min) |

|---|---|---|

| None (Racemic solution) | 120 | 0.85 |

| (S)-(+)-Ibuprofen | 90 | 1.10 |

| (S)-(−)-Sodium ibuprofen | 75 | 1.30 |

Data sourced from a study on the crystallization kinetics of racemic (R,S)-sodium ibuprofen dihydrate. acs.org

Interfacial and Surface Chemistry

Water-Ibuprofen Sodium Interactions at Interfaces

The interaction between water and ibuprofen sodium at interfaces is a critical aspect of its behavior, particularly during nucleation. At an air-water interface, ibuprofen sodium self-assembles into a negatively charged monolayer, which in turn aligns water molecules. uni-konstanz.de This interfacial arrangement is significantly altered by changes in pH. uni-konstanz.denih.gov

When the pH is lowered, the protonated, neutral form of ibuprofen becomes more hydrophobic and readily assembles at the interface, displacing the charged sodium salt. uni-konstanz.de This process is accompanied by substantial changes in the structure of the interfacial water molecules, a phenomenon that has been probed using surface-specific vibrational spectroscopy and MD simulations. uni-konstanz.denih.gov The restructuring of the hydrogen-bonding network of water continues even after the interface is saturated with protonated ibuprofen, which is linked to the formation of larger ibuprofen aggregates. uni-konstanz.denih.govuni-konstanz.de This suggests that water rearrangement plays a crucial role in the later stages of prenucleation. uni-konstanz.denih.gov

Studies using techniques like Langmuir film balance have shown that ibuprofen sodium can be adsorbed at the air-buffer interface, with higher surface pressure achieved at high ionic strength, indicating better adsorption. mdpi.com This surface activity is influenced by factors like the amphipathic structure and net charge of the molecule. mdpi.com

Solvatochromic Behavior and Solute–Solvent Interactions

The solvatochromic behavior of ibuprofen sodium, which is the change in its absorption spectrum with solvent polarity, provides insights into solute-solvent interactions. While detailed studies specifically on ibuprofen sodium are limited, research on related systems offers valuable information. For instance, the π-π* electronic transitions of the benzene (B151609) ring in similar nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to be largely independent of solvent polarity. csic.es

However, changes in solvent polarity can induce solvatochromic shifts due to alterations in charge transfer between charged ligands. csic.es Studies on ibuprofen have shown that its absorption spectra are not significantly affected by solvatochromism in the 215–230 nm region. csic.es In contrast, research on other compounds has demonstrated that a bathochromic shift (a shift to longer wavelengths) can occur when moving from less polar to more polar solvents, indicating strong solute-solvent interactions and intramolecular charge transfer. researchgate.net

The change in dipole moment upon excitation, which can be estimated using the solvatochromic shift method, is another important photophysical property. Preliminary studies on naproxen (B1676952) sodium have estimated this change to be in the range of 1.55-2.16 D. westmont.edu Such investigations help in understanding the electronic redistribution in the molecule upon absorbing light and how it interacts with its solvent environment.

Solid-State Dynamics and Molecular Mobility

Internal Rotations and Interconformational Jumps

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for characterizing the internal motions of ibuprofen sodium. acs.orgnih.gov These studies have identified various internal rotations and interconformational jumps and have categorized them into different frequency regimes: slow (<10³ Hz), intermediate (10³–10⁶ Hz), and fast (>10⁶ Hz). acs.orgnih.gov

For ibuprofen sodium, the rotations of the three methyl groups and the isobutyl group occur in the fast motional regime. acs.orgnih.gov The π-flip of the phenyl ring, a 180° rotation, falls into the intermediate motional regime. acs.orgnih.gov The dynamic properties of ibuprofen sodium are notably different from its acidic form, despite their very similar chemical structures. acs.org At room temperature, the phenyl and isobutyl groups of ibuprofen sodium exhibit faster mobility compared to ibuprofen acid. researchgate.net

Cryogenic magic angle spinning NMR experiments have provided further details by studying these motions at very low temperatures. acs.org For instance, the 180° flips of the aromatic ring in ibuprofen sodium dihydrate enter the intermediate exchange regime around 260 K and slow exchange below this temperature. acs.org Below 195 K, the frequency of the π-flip is less than 100-200 Hz. acs.org

Table 2: Motional Regimes of Ibuprofen Sodium Fragments Data sourced from solid-state NMR studies. acs.orgnih.gov

| Molecular Fragment | Type of Motion | Frequency Regime |

|---|---|---|

| Methyl Groups | Rotation | Fast (>10⁶ Hz) |

| Isobutyl Group | Rotation | Fast (>10⁶ Hz) |

| Phenyl Ring | π-flip | Intermediate (10³–10⁶ Hz) |

Glassy Dynamics and Translational-Rotational Coupling

The glassy dynamics of ibuprofen sodium have been investigated using techniques like broadband dielectric spectroscopy (BDS). acs.org This research explores the structural and ionic conductivity relaxations in the glassy and supercooled liquid states. acs.org

In ibuprofen sodium, a secondary β-conductivity relaxation is observed alongside the primary α-conductivity relaxation. nih.gov A key finding is that the α-conductivity relaxation is decoupled from the structural α-relaxation, with the structural glass transition temperature being 29 K lower than the conductivity counterpart. acs.orgnih.gov

The coupling model has been used to show a connection between the β-conductivity relaxation and the α-conductivity relaxation, which is analogous to the relationship between the Johari-Goldstein β-relaxation and the structural α-relaxation. acs.orgnih.gov Furthermore, a dipolar β-relaxation was found to have relaxation times very similar to the β-conductivity relaxation in the glassy state, indicating that translational-rotational coupling is also valid at the level of secondary relaxations. acs.orgnih.gov These findings provide a deeper understanding of the dynamics of ionic conductivity in this pharmaceutical salt. acs.org

Influence of Salt Form on Dynamic Properties

The conversion of an active pharmaceutical ingredient (API) into a salt form is a common strategy to modify its physicochemical properties. In the case of ibuprofen, the sodium salt form (ibuprofen sodium) exhibits distinct dynamic properties compared to its acidic counterpart. These differences are primarily observed in the molecular mobility of various fragments of the molecule and its thermal behavior, which have been investigated through techniques such as solid-state Nuclear Magnetic Resonance (NMR) and thermal analysis.

Solid-state NMR studies have been instrumental in revealing the differences in molecular dynamics between ibuprofen and ibuprofen sodium. At room temperature, the phenyl and isobutyl groups of ibuprofen sodium show greater mobility. researchgate.net This increased mobility is reflected in the solid-state NMR spectra, where the signals for the sodium salt are narrower compared to those for the acidic form of ibuprofen. researchgate.net This observation suggests a higher degree of molecular motion in the crystalline lattice of the sodium salt. researchgate.net

Detailed investigations using a variety of low- and high-resolution NMR experiments have characterized the internal rotations and interconformational jumps of the ibuprofen sodium salt in the solid state. nih.govacs.org These studies have identified and quantified the motions of different molecular fragments, assigning them to specific frequency regimes. The rotations of the three methyl groups and the isobutyl group are categorized as fast-regime motions, while the π-flip of the phenyl ring is considered an intermediate-regime motion. nih.govacs.org A comparison of these dynamic properties with those of acidic ibuprofen reveals noticeable differences, despite their very similar chemical structures. nih.govacs.org

The hydration state of ibuprofen sodium also significantly influences its dynamic properties. Ibuprofen sodium is commonly available as a dihydrate, which can transition to an anhydrous form. acs.orgpharmtech.com This transition between the hydrated racemic compound and the anhydrous conglomerate is reversible under various experimental conditions, including changes in temperature and humidity. acs.org Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been used to study these transitions. For instance, DSC measurements of ibuprofen sodium dihydrate show an endothermic peak corresponding to dehydration, followed by melting at a higher temperature. acs.orgunirioja.es The specific temperatures of these events can be influenced by the heating rate. unirioja.es The hydrate-anhydrate transition can affect the stability and physical properties of the drug substance. acs.org

Furthermore, the formation of salt cocrystals, for example with sugars like fructose (B13574), can alter the dynamic and physical properties of ibuprofen sodium. acs.org These cocrystals can exhibit different thermal behaviors and hydration tendencies compared to ibuprofen sodium dihydrate. acs.org For instance, an ibuprofen sodium-fructose cocrystal was found to be an anhydrate and showed a different melting point compared to the dihydrate form. acs.org Solid-state NMR analysis of such cocrystals has revealed details about the molecular-level interactions and their correlation with the observed physical properties. acs.org

The dynamic behavior of ibuprofen sodium is also distinct from its acidic form when confined in porous materials. While bulk ibuprofen is crystalline, its confinement in mesoporous materials can lead to a glassy-like or liquid-like state with high mobility. mdpi.com The presence of water further influences this mobility. mdpi.com In contrast, studies on ibuprofen sodium in supramolecular gels have shown that its diffusion behavior is altered compared to being in a bulk solution. rsc.org

Research Findings on the Dynamic Properties of Ibuprofen Sodium

Click on the headers to sort the data.

| Technique | Observation | Implication on Dynamic Properties | Reference |

|---|---|---|---|

| Solid-State NMR | Narrower signal lines for sodium salt compared to acidic form. | Higher molecular mobility of phenyl and isobutyl groups in ibuprofen sodium at room temperature. | researchgate.net |

| Solid-State NMR | Characterization of internal rotations and interconformational jumps. | Methyl and isobutyl group rotations are fast; phenyl ring π-flip is in the intermediate motional regime. | nih.govacs.org |

| DSC/TGA | Endothermic peak for dehydration followed by melting for ibuprofen sodium dihydrate. | Demonstrates the hydrate-anhydrate transition and melting behavior. | acs.orgunirioja.es |

| DSC/TGA | Ibuprofen sodium-fructose cocrystal shows a single melting point without prior dehydration. | Formation of an anhydrous cocrystal with altered thermal properties. | acs.org |

| X-ray Diffraction, SSNMR, DSC | Reversible solid-solid transition between hydrated racemic compound and anhydrous conglomerate. | The hydration/dehydration process is a reversible dynamic equilibrium. | acs.org |

| Neutron Spectroscopy | Altered diffusion behavior in a supramolecular gel compared to bulk solution. | Slightly increased diffusion coefficient and reduced residence time in the gel phase. | rsc.org |

Click on the headers to sort the data.

| Material | Technique | Event | Temperature (°C) | Reference |

|---|---|---|---|---|

| Ibuprofen Sodium Dihydrate | DSC | Dehydration | ~85.6 | acs.org |

| Ibuprofen Sodium Dihydrate | DSC | Melting | ~200.8 | acs.org |

| Ibuprofen Sodium Dihydrate | TGA | Dehydration (mass loss) | 30 - 75 | acs.org |

| Ibuprofen Sodium-Fructose Cocrystal | DSC | Melting | 153.4 | acs.org |

| Ibuprofen Sodium-Ribose Monohydrate | DSC | Dehydration | 68.9 | acs.org |

| Ibuprofen Sodium-Ribose Monohydrate | DSC | Melting | 136.9 | acs.org |

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the molecular vibrations of ibuprofen (B1674241) sodium. These techniques are instrumental in structural elucidation and quantitative analysis.

FTIR spectroscopy is a fundamental technique for identifying functional groups and investigating molecular structure. For ibuprofen sodium, the FTIR spectrum shows characteristic bands that differentiate it from the acidic form of ibuprofen. A key feature is the shift of the carbonyl (C=O) stretching band. In ibuprofen acid, this band appears around 1721 cm⁻¹. In ibuprofen sodium, this shifts to a lower wavenumber, typically in the region of 1580-1525 cm⁻¹, due to the formation of the carboxylate anion. nih.govresearchgate.net Specifically, the antisymmetric and symmetric stretching vibrations of the COO⁻ group are observed. unesp.br

Quantitative analysis of ibuprofen in pharmaceutical formulations can be achieved using FTIR by measuring the area of specific infrared bands. japer.in For instance, the carbonyl group band is often utilized for this purpose. pensoft.net Attenuated Total Reflection (ATR)-FTIR imaging is a particularly useful variant of this technique, allowing for the real-time monitoring of changes in the chemical state of ibuprofen, such as the conversion from the sodium salt to the crystalline acid form during dissolution processes. nih.govnih.gov

Table 1: Key FTIR Spectral Bands for Ibuprofen Sodium

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| Carboxylate (COO⁻) | 1587 | Asymmetric Stretch | unesp.br |

| Carboxylate (COO⁻) | 1405 | Symmetric Stretch | unesp.br |

| C=O (in basic formulation) | 1580-1525 | Stretch | nih.govnih.gov |

| C-H (in aromatic ring) | ~850 | γ(CH) vibration | nih.gov |

| O-H (of water in dihydrate) | 3340, 3280, 3030 | Stretch | nih.gov |

| HOH (of water in dihydrate) | ~1580 | Deformation | nih.gov |

This table is based on data from multiple sources and represents typical values. Actual peak positions may vary slightly depending on the specific sample and experimental conditions.

Raman spectroscopy provides complementary information to FTIR and is particularly well-suited for both solid-state and in-solution analysis due to the low interference from water. helsinki.fi In the solid state, confocal Raman spectroscopy can be used to determine the physical state of ibuprofen within a matrix and to map the distribution of the drug. nih.gov This is valuable for assessing the homogeneity and stability of pharmaceutical formulations. nih.gov

The Raman spectrum of ibuprofen sodium is characterized by several distinct bands. A strong band around 1612 cm⁻¹ is assigned to the 8a normal mode. mdpi.com Other significant bands appear in the 1300–1400 cm⁻¹ region (at approximately 1390 and 1360 cm⁻¹) and a weaker band at about 887 cm⁻¹. mdpi.com Differences in the Raman spectra can be used to distinguish between the ionized form of ibuprofen and its crystalline acid form. researchgate.net

Table 2: Characteristic Raman Bands for Ibuprofen Sodium

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1612 | 8a normal mode | mdpi.com |

| 1390 | - | mdpi.com |

| 1360 | - | mdpi.com |

| ~887 | - | mdpi.com |

| ~834 | Complex vibration with predominant CH bond out of plane bending of aromatic ring (in ionized form) | researchgate.net |

This table presents characteristic peaks as reported in the literature. The assignments for some bands are not explicitly detailed in the provided sources.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed atomic-level information about chemical structure, dynamics, and intermolecular interactions. Both solid-state and liquid-state NMR are employed in the characterization of ibuprofen sodium.

Solid-state NMR (ssNMR) is a crucial tool for characterizing the solid forms of pharmaceuticals, including identifying different crystalline structures (polymorphs). europeanpharmaceuticalreview.com For ibuprofen sodium, ssNMR can distinguish between its various forms, such as the dihydrate and anhydrous states. researchgate.net The ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum of ibuprofen sodium shows sharp lines indicative of a crystalline sample. beilstein-journals.org These spectra can be used to identify small differences between various formulations. benthamdirect.comresearchgate.net

Dynamic studies using ssNMR have revealed various internal rotations and interconformational jumps in the solid state of the sodium salt of ibuprofen. nih.gov The mobility of the phenyl and isobutyl groups is faster in the sodium salt compared to the acidic form at room temperature. researchgate.net The motions characterized include the rotations of the methyl groups and the isobutyl group (fast regime), and the π-flip of the phenyl ring (intermediate motional regime). nih.gov

Table 3: Selected ¹³C Solid-State NMR Chemical Shifts for Ibuprofen Sodium

| Carbon | Chemical Shift (ppm) | Reference |

| C12 and C13 (isochronous) | ~23 | beilstein-journals.org |

| a, b, i, o (shifted relative to Na-IBU in HTlc-IBU) | Varies | unipi.it |

Note: Specific chemical shift assignments can vary based on the specific polymorph and experimental conditions. This table provides an example of reported values.

Liquid-state NMR is fundamental for confirming the chemical structure of ibuprofen sodium in solution and for studying its interactions with other molecules. ¹H and ¹³C NMR are used to confirm the presence of ion-pairing. nih.gov In solution, the NMR signals of ibuprofen can shift depending on its chemical environment, for instance, when it is part of a dense liquid phase during nucleation. d-nb.infonih.gov Two-dimensional NMR techniques, such as ¹H-¹H NOESY, can provide information on intermolecular distances, which is useful for understanding phenomena like the formation of liquid intermediates prior to crystallization. nih.gov

Solid-State NMR for Polymorphic Identification and Dynamic Studies

X-ray Diffraction (XRD) Techniques

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials. Powder X-ray diffraction (PXRD) is routinely used to identify the polymorphic form of ibuprofen sodium and to detect any crystalline impurities. news-medical.netazom.comazooptics.com The diffraction pattern, which is a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline form. jinr.ru

For example, PXRD can be used to monitor the transition between the hydrated racemic compound and the anhydrous conglomerate of sodium ibuprofen. researchgate.net Single-crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. acs.orgacs.orgfigshare.com Studies on a salt cocrystal of ibuprofen sodium with fructose (B13574), for instance, used SC-XRD to reveal a two-dimensional sheet-like structure. acs.orgacs.orgfigshare.com

Table 4: Example of Powder X-ray Diffraction Peaks for an Ibuprofen Form

| 2θ (degrees) | Miller Indices (hkl) | Reference |

| 10.57 | - | researchgate.net |

| 16.9 | - | researchgate.net |

| 17.65 | - | researchgate.net |

This table shows example diffraction peaks for a polymorphic form of ibuprofen as reported in the literature. The specific peaks for ibuprofen sodium will vary depending on its crystalline form (e.g., dihydrate, anhydrate).

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For ibuprofen sodium, this analysis has been instrumental in understanding its solid-state structure, particularly in its hydrated forms.

Studies have determined the crystal structures of both racemic sodium (RS)-2-(4-isobutylphenyl)propanoate dihydrate and enantiomeric sodium (S)-2-(4-isobutylphenyl)propanoate dihydrate. nih.gov Both forms crystallize in the triclinic system, with the racemic form in the P-1 space group and the enantiomeric form in the P1 space group. nih.gov The unit cell parameters for these two structures are notably similar. nih.gov A significant finding from SC-XRD is the elucidation of the coordination environment of the constituent ions and their hydrogen-bonding interactions. nih.gov The structural similarity between the heterochiral (racemic) and homochiral (enantiomeric) forms is attributed to the dominant interactions between the oxygen atoms and the sodium cations. nih.gov

In a study of a salt cocrystal of ibuprofen sodium with fructose (IbuNa-Fru), SC-XRD revealed a monoclinic crystal system with a P2_1 space group. acs.org The analysis showed that the asymmetric unit contains ibuprofen carboxylate, pyranose-type fructose, and a sodium cation in a 1:1:1 ratio, with no water molecules present. acs.org This technique has also been used to confirm the dimer structure of ibuprofen in its crystalline state. scirp.org

Interactive Table: Crystallographic Data for Ibuprofen Sodium Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Racemic Ibuprofen Sodium Dihydrate | Triclinic | P-1 | Similar lattice parameters and cell volume to the enantiomeric form. | nih.gov |

| Enantiomeric Ibuprofen Sodium Dihydrate | Triclinic | P1 | Similar coordination environments to the racemic form, with slight differences in hydrogen bonding. | nih.govcrystallography.net |

| Ibuprofen Sodium-Fructose Cocrystal | Monoclinic | P2_1 | 1:1:1 ratio of ibuprofen carboxylate, fructose, and sodium cation; forms a two-dimensional sheet-like structure. | acs.orgfigshare.com |

Powder X-ray Diffraction for Polymorphic Screening and Phase Transitions

Powder X-ray diffraction (PXRD) is a fundamental tool for identifying crystalline phases and investigating polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. For ibuprofen sodium, PXRD is essential for characterizing its various solid-state forms and monitoring transitions between them.

Ibuprofen sodium is known to exist in different polymorphic and hydrated states. Racemic sodium ibuprofen can form a racemic conglomerate (γ-form) and at least two less stable polymorphic racemic compounds (α and β forms). nih.gov PXRD is used to differentiate these forms. nih.govthermofisher.com

Variable temperature PXRD (VT-PXRD) studies have been particularly insightful. For ibuprofen sodium dihydrate, a change in the diffraction pattern is observed around 60 °C, indicating dehydration. acs.org The diffraction peaks eventually disappear at higher temperatures (around 210 °C) upon melting. acs.org This technique allows for the real-time monitoring of phase transitions as a function of temperature. acs.org Furthermore, PXRD has been used to study the solid-solid transition between the hydrated racemic compound and the anhydrous conglomerate of ibuprofen sodium salt, demonstrating the reversibility of this transition. acs.orgresearchgate.net The technique is also sensitive enough to detect changes in crystallinity and the formation of new solid forms, for instance, when processed with other substances or under different environmental conditions. researchgate.netresearchgate.net

Thermal Analysis Methods

Thermal analysis techniques are critical for determining the thermal stability, phase transitions, and degradation behavior of pharmaceutical compounds like ibuprofen sodium.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpy Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to study thermal events such as melting, crystallization, and solid-solid phase transitions.

For ibuprofen sodium dihydrate, DSC thermograms show distinct thermal events. An endothermic peak is typically observed around 100-104°C, which corresponds to the loss of the two molecules of crystal water. google.com This dehydration event is followed by the melting of the anhydrous sodium ibuprofen at a higher temperature, generally observed around 197-200°C. google.compharmtech.com The enthalpy of fusion (ΔH_f) for this melting event has been reported to be approximately 81 J/g. google.com

DSC is also a valuable tool for studying polymorphism and the influence of other substances on the thermal behavior of ibuprofen sodium. For example, the presence of even a small amount of potassium can shift the melting point of sodium ibuprofen. google.com Similarly, the addition of glycine (B1666218) has a strong impact on the thermogram, causing the sharp melting peak to be replaced by a broad melting region at a lower temperature. google.com The technique can also be used to investigate the transition between a hydrated racemic compound and an anhydrous conglomerate. acs.orgpharmtech.com Studies have shown that the enthalpies of dehydration for (R, S)-(±)-sodium ibuprofen dihydrate can range from 6.6 to 12.2 kcal/mol of water loss. pharmtech.com

Interactive Table: Thermal Transition Data for Ibuprofen Sodium from DSC

| Sample | Thermal Event | Peak Temperature (°C) | Enthalpy (J/g or kcal/mol) | Reference |

| Ibuprofen Sodium Dihydrate | Dehydration (Loss of 2 H₂O) | 104 | - | google.com |

| Ibuprofen Sodium Dihydrate | Melting | 197.75 | 81 J/g | google.com |

| Ibuprofen Sodium Dihydrate | Dehydration | ~100 | 6.6–12.2 kcal/mol | pharmtech.com |

| Ibuprofen Sodium Dihydrate | Melting | ~200 | - | pharmtech.com |

| Ibuprofen Sodium with Glycine | Dehydration | 91.6 | - | google.com |

| Ibuprofen Sodium with Glycine | Melting | ~175 (broad peak) | - | google.com |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of materials.

TGA studies of ibuprofen sodium dihydrate confirm the findings from DSC. A weight loss corresponding to the two water molecules (approximately 13.6%) is observed, which aligns with the endothermic event seen in DSC. google.com This dehydration typically occurs at temperatures around 100°C. google.com

While much of the detailed kinetic analysis has been performed on ibuprofen acid, the principles are applicable to its salt form for understanding thermal stability. For ibuprofen itself, TGA reveals that it is thermally stable up to about 152.6°C, with initial mass loss attributed to evaporation. scirp.orgscirp.org The decomposition process starts at higher temperatures. scirp.orgscirp.org TGA, often coupled with Differential Thermal Analysis (DTA), helps in elucidating the decomposition pathways and can be used to determine kinetic parameters such as activation energy, which provides insights into the shelf-life and storage conditions of the drug. scirp.orgscirp.org For hydrogels containing ibuprofen sodium, TGA has been used to confirm thermal stability and the presence of thermoresponsive components. tandfonline.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. It is commonly used for quantitative analysis and for obtaining qualitative information about the electronic structure of molecules.

Quantitative Analysis and Spectral Characterization

UV-Vis spectrophotometry is a widely used method for the quantitative determination of ibuprofen in various formulations. When dissolved in a suitable solvent, such as 0.1 M sodium hydroxide (B78521), ibuprofen exhibits a characteristic UV absorption spectrum. mt.com

The spectrum of ibuprofen in 0.1 N NaOH typically shows two absorption maxima at approximately 264 nm and 272 nm, with a shoulder at about 258 nm. mt.comthermofisher.cn The absorption maximum for ibuprofen sodium has also been reported at 221 nm in 0.1 N sodium hydroxide. rjptonline.org These distinct absorbance peaks are utilized for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the substance in the solution, following the Beer-Lambert law. ijrpas.com This relationship allows for the construction of calibration curves to determine the concentration of ibuprofen sodium in unknown samples. rjptonline.org

The technique is also used for identification purposes as outlined in pharmacopeial monographs. The ratios of the absorbances at these specific wavelengths must fall within defined limits to confirm the identity of the substance. mt.comthermofisher.cn For instance, the European Pharmacopoeia specifies acceptance criteria for the ratio of absorbance at the maxima to that at the shoulder. mt.com

Interactive Table: UV-Vis Spectral Data for Ibuprofen in Alkaline Solution

| Wavelength (nm) | Spectral Feature | Solvent | Reference |

| 221 | Absorption Maximum | 0.1 N NaOH | rjptonline.org |

| 258 | Shoulder | 0.1 M NaOH | mt.comthermofisher.cn |

| 264 | Absorption Maximum | 0.1 M NaOH | mt.comthermofisher.cn |

| 272 | Absorption Maximum | 0.1 M NaOH | mt.comthermofisher.cn |

In Vitro Interaction Studies via Absorbance Changes

The interaction of ibuprofen sodium with other molecules in vitro can be effectively monitored by observing changes in its ultraviolet-visible (UV-Vis) absorbance spectrum. Studies have shown that the complexation of ibuprofen with various substances leads to noticeable shifts in its absorption characteristics.

For instance, the interaction between ibuprofen and sodium chloride has been investigated at different pH levels. irjpms.comresearchgate.net It was observed that ibuprofen exhibits a sharp absorption peak at 272 nm. irjpms.comresearchgate.net When mixed with sodium chloride in a 1:1 ratio, the intensity of this peak changes significantly, indicating an interaction between the two compounds. irjpms.comresearchgate.net By employing Job's method of continuous variation, where the total molar concentration is kept constant while the mole fraction of each component is varied, the stoichiometry of the complex formed can be determined. The absorbance difference between the mixture and the sum of the individual components is plotted against the mole fraction. A maximum in this plot indicates the molar ratio of the complex. For ibuprofen and sodium chloride, V-shaped curves were obtained, suggesting the formation of a strong 1:1 complex at both pH 7.2 and pH 2.4. irjpms.comresearchgate.net

Similarly, the interaction of ibuprofen with cyclodextrins has been studied using UV-Vis spectroscopy. chula.ac.thresearchgate.net The inclusion of the ibuprofen molecule within the cyclodextrin (B1172386) cavity results in changes to the UV spectrum. An increase in absorption intensity (hyperchromic effect) and a shift of the maximum absorption peak to a longer wavelength (bathochromic effect) are observed as the cyclodextrin concentration increases. chula.ac.th These spectral changes are attributed to the transfer of ibuprofen's chromophore from the polar aqueous environment to the non-polar interior of the cyclodextrin molecule. chula.ac.th Continuous variation plots for ibuprofen and β-cyclodextrin have shown a maximum absorbance difference at a molar fraction of 0.5, confirming a 1:1 stoichiometric ratio for the inclusion complex. chula.ac.th

Interactions with proteins, such as human serum albumin (HSA), have also been characterized by absorbance changes. nih.govtorvergata.it The binding of ibuprofen to HSA can cause shifts in the protein's absorbance spectrum, particularly in the range of 270–293 nm, which corresponds to the absorption of aromatic amino acids like tryptophan and tyrosine. nih.gov These changes can be subtle and are often analyzed using derivative spectroscopy to enhance the resolution of the spectral features. nih.govmdpi.com The magnitude of these absorbance changes can be influenced by factors such as pH and temperature. nih.gov For example, at a pH of 6.8, significant changes in HSA absorbance were noted upon the addition of ibuprofen, while at a pH of 7.4 and a temperature of 310 K, the addition of the drug had no effect on the absorbance. nih.gov

The following table summarizes the observed absorbance changes in various in vitro interaction studies involving ibuprofen.

| Interacting Molecule | Observed Spectral Change | Stoichiometry | Wavelength (nm) | Reference |

| Sodium Chloride | Change in peak intensity | 1:1 | 272 | irjpms.comresearchgate.net |

| β-Cyclodextrin | Hyperchromic and bathochromic shifts | 1:1 | 222 | chula.ac.th |

| Human Serum Albumin (HSA) | Changes in absorbance in the 270-293 nm range | - | 270-293 | nih.gov |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of ibuprofen sodium and for its quantitative determination in various formulations. pensoft.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. ijbpas.comresearchgate.net

A typical RP-HPLC method involves a C18 stationary phase (column) and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). ijbpas.comresearchgate.net The separation is based on the differential partitioning of ibuprofen and its impurities between the non-polar stationary phase and the more polar mobile phase.

For purity analysis, HPLC methods are developed to separate ibuprofen from a wide range of potential impurities, including process-related impurities and degradation products. researchgate.net One validated method uses an Agilent ZORBAX Eclipse Plus C18 column with a gradient elution system. researchgate.net The mobile phase consists of a 10 mM sodium phosphate buffer at pH 6.9 and acetonitrile, with the detection wavelength set at 214 nm. researchgate.net This method has been shown to effectively separate ibuprofen from at least 17 related compounds. researchgate.net

For quantitative determination, an isocratic HPLC method is often preferred for its simplicity and robustness. A study optimizing the simultaneous determination of ibuprofen and preservatives in a syrup formulation used a mobile phase of acetonitrile and phosphate buffer (60:40, v/v) at pH 5.0, with a flow rate of 1.8 mL/min and detection at 220 nm. This method allowed for a rapid analysis time of approximately 3 minutes. In another method for analyzing ibuprofen gel, a C18 column was used with a mobile phase of 70% acetonitrile and 30% 2% phosphoric acid, at a flow rate of 1.0 ml/min, and a detection wavelength of 222 nm. ijbpas.com

The performance of the HPLC system is verified through system suitability tests, which may include parameters like resolution, theoretical plates, and tailing factor, to ensure the method is reliable for its intended purpose. researchgate.net The method is then validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness. researchgate.net

The table below outlines typical parameters for HPLC analysis of ibuprofen sodium.

| Parameter | Typical Value/Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer or Acetonitrile/Water with acid | ijbpas.comresearchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | ijbpas.com |

| Detection Wavelength | 214 - 225 nm | ijbpas.comresearchgate.net |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | researchgate.net |

Other Specialized Analytical Approaches

Analytical Ultracentrifugation (AUC) is a powerful technique for studying the aggregation behavior of molecules in solution. For ibuprofen sodium, AUC has been employed to investigate the formation of oligomers and larger aggregates, particularly during nucleation processes. uni-konstanz.denih.govuni-konstanz.de

Research has shown that the protonation of ibuprofen sodium salt can trigger the formation and growth of nanoscale species in solution. uni-konstanz.denih.govuni-konstanz.de AUC, in conjunction with molecular dynamics simulations, can track the size, hydrodynamic properties, and hydration of these species, which include solvated molecules, oligomers, and prenucleation clusters. uni-konstanz.denih.govuni-konstanz.deresearchgate.net

Studies have identified that in aqueous solutions, ibuprofen sodium can self-assemble into micelles. csic.es The critical micelle concentration (cmc) for ibuprofen sodium has been reported to be around 180 mM. csic.esnih.gov The aggregation number, which is the number of monomers in a micelle, has been determined to be approximately 40. nih.gov AUC helps in characterizing the size and distribution of these aggregates under different solution conditions. uni-konstanz.denih.govuni-konstanz.de

The data obtained from AUC experiments provide insights into the early stages of nucleation and aggregation, which are critical for understanding the physical stability and behavior of ibuprofen sodium in aqueous environments. uni-konstanz.denih.govuni-konstanz.de

The table below summarizes findings on the aggregation states of ibuprofen sodium.

| Aggregation State | Method of Observation | Key Findings | Reference |

| Oligomers and Prenucleation Clusters | Analytical Ultracentrifugation (AUC) & Molecular Dynamics | Identified the growth and aggregation of nanoscale species during nucleation. | uni-konstanz.denih.govuni-konstanz.de |

| Micelles | Fluorescence Probe Techniques | Critical micelle concentration (cmc) of 180 mM; aggregation number of ~40. | csic.esnih.gov |

Electrochemical methods offer a sensitive and often rapid approach for monitoring the degradation of pharmaceutical compounds like ibuprofen sodium. These techniques are based on the electrochemical properties of the molecule, such as its oxidation or reduction potential. While specific studies focusing solely on ibuprofen sodium are less common, the principles can be applied from research on ibuprofen.

These methods can be used to follow the kinetics of degradation reactions, providing valuable information on the stability of the drug under various stress conditions (e.g., exposure to light, heat, or oxidizing agents). The change in the electrochemical signal, such as the peak current or potential in voltammetric techniques, can be correlated with the concentration of the intact drug or the appearance of degradation products.

For example, electrochemical sensors can be developed to detect minute changes in the concentration of ibuprofen, allowing for the early detection of degradation. This information is crucial for ensuring the quality and efficacy of pharmaceutical products.

Hydrotropy is a phenomenon where the solubility of a poorly water-soluble substance is increased by the addition of a large amount of a second solute, known as a hydrotrope. Interestingly, ibuprofen sodium itself can act as a hydrotropic agent to solubilize other poorly water-soluble drugs for their analysis. sid.irasianpubs.orgchalcogen.ronih.govijpsonline.com

This property has been exploited to develop simple, cost-effective, and environmentally friendly analytical methods, primarily for titrimetric and spectrophotometric analysis, by avoiding the use of organic solvents. sid.irasianpubs.orgchalcogen.roresearchgate.net For instance, a 0.5 M solution of ibuprofen sodium has been shown to significantly enhance the aqueous solubility of drugs like naproxen (B1676952) (over 350-fold increase) and aspirin (B1665792) (over 5-fold increase). nih.govijpsonline.com Similarly, the solubility of ibuprofen itself was increased by more than 290 times in a 0.5 M ibuprofen sodium solution. asianpubs.org

In these analytical applications, the poorly soluble drug is dissolved in a concentrated solution of ibuprofen sodium. For titrimetric analysis, the resulting solution is then titrated with a standard solution. asianpubs.orgnih.govijpsonline.com For spectrophotometric analysis, this method allows for the preparation of aqueous solutions of the analyte at concentrations suitable for measurement, where the hydrotrope (ibuprofen sodium) does not interfere with the absorbance reading at the analyte's maximum wavelength (λmax), especially if the λmax is above 300 nm. chalcogen.roresearchgate.netresearchgate.net

The use of ibuprofen sodium as a hydrotropic agent has been validated and shown to produce results comparable to standard pharmacopoeial methods that often rely on organic solvents. sid.irasianpubs.orgnih.gov

The following table presents examples of drugs analyzed using ibuprofen sodium as a hydrotropic agent.

| Analyte (Poorly Water-Soluble Drug) | Analytical Technique | Concentration of Ibuprofen Sodium | Fold Solubility Increase | Reference |

| Ibuprofen | Titrimetry | 0.5 M | >290 | asianpubs.org |

| Naproxen | Titrimetry | 0.5 M | >350 | nih.gov |

| Aspirin | Titrimetry | 0.5 M | >5 | ijpsonline.com |

| Gatifloxacin | Spectrophotometry | - | - | sid.ir |

| Ornidazole | Spectrophotometry | 0.5 M | >8 | chalcogen.ro |

| Piroxicam | Spectrophotometry | 1.5 M | >50 | researchgate.net |

Molecular Mechanisms of Action and Biological Interactions Pre Clinical/in Vitro Focus

Enzyme Inhibition Kinetics and Selectivity

Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. pharmgkb.org These enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostanoids involved in physiological and pathological processes. pharmgkb.org While the anti-inflammatory and analgesic properties of ibuprofen are largely attributed to the inhibition of COX-2, the gastrointestinal side effects are associated with the inhibition of the constitutively expressed COX-1. nih.govacs.org

Ibuprofen acts as a competitive and rapidly reversible inhibitor of arachidonic acid oxygenation. nih.govacs.org The binding of ibuprofen to the active site of COX enzymes prevents the substrate, arachidonic acid, from entering the catalytic site. nih.gov The carboxylate group of ibuprofen is crucial for its inhibitory activity, forming a salt bridge with the guanidinium (B1211019) group of a highly conserved arginine residue (Arg-120) at the entrance of the cyclooxygenase channel. nih.gov Additionally, a hydrogen bond is formed between the carboxylate of ibuprofen and the hydroxyl group of Tyr-355. nih.gov The remainder of the interactions between ibuprofen and the active site residues are primarily hydrophobic in nature. nih.gov

Studies have shown that ibuprofen is a more potent inhibitor of COX-1 than COX-2 in various experimental models, including intact cells, broken cell preparations, and purified enzymes. nih.gov However, the potency can vary depending on the specific model used. For instance, ibuprofen has been observed to be a more potent inhibitor of COX-2 in intact cells compared to broken cells or purified enzyme preparations. nih.gov In contrast to time-dependent inhibitors like flurbiprofen, ibuprofen follows a single-step kinetic mechanism, characterized by rapid binding and dissociation from the enzyme. acs.org

Ibuprofen and mefenamic acid have been identified as weak, competitive inhibitors of COX-2 oxygenation of arachidonic acid, but they act as potent, noncompetitive inhibitors of 2-arachidonoylglycerol (B1664049) (2-AG) oxygenation. acs.org This suggests different mechanisms of inhibition depending on the substrate. acs.org

Ibuprofen is a chiral molecule and exists as two enantiomers: (S)-(+)-ibuprofen (dexibuprofen) and (R)-(-)-ibuprofen. mdpi.com The (S)-enantiomer is pharmacologically more active and is a more potent inhibitor of both COX-1 and COX-2 enzymes than the (R)-enantiomer. pharmgkb.orgmdpi.com In vitro studies have demonstrated that (S)-ibuprofen has a stronger inhibitory activity at COX-1 than at COX-2. pharmgkb.org

X-ray crystallography studies of a racemic mixture of (R/S)-ibuprofen bound to murine COX-2 revealed that only the (S)-isomer was present in the crystal structure. nih.gov This finding indicates that the (S)-isomer possesses a higher affinity for COX-2 than the (R)-isomer. nih.gov The stereochemistry of (R)-Ibuprofen is thought to facilitate precise interactions with the active site of COX-2, allowing for an optimal fit that enhances its binding affinity. scbt.com Mutations of Tyr-355 in COX-1 have been shown to alter the enzyme's ability to discriminate between the R and S isomers of ibuprofen. nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition at the Molecular Level

Ligand-Protein Binding Studies

In silico studies, including molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the binding of ibuprofen to various protein targets, including viral proteases. One such target is the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. tandfonline.comnih.govnih.gov

Molecular docking analyses have shown that both the R(-) and S(+) enantiomers of ibuprofen can interact with key residues within the active site of SARS-CoV-2 Mpro through hydrophobic interactions and hydrogen bonds. tandfonline.comnih.govnih.gov These interactions result in favorable binding energies, with R(-)-ibuprofen exhibiting a slightly lower (more favorable) binding energy than S(+)-ibuprofen. tandfonline.comnih.govnih.gov Specifically, the binding energies have been reported as -6.2 kcal/mol for R(-)-ibuprofen and -5.7 kcal/mol for S(+)-ibuprofen. tandfonline.comnih.govnih.gov

Molecular dynamics simulations, performed over nanoseconds, have been used to assess the conformational stability of the ibuprofen-Mpro complexes. tandfonline.comnih.gov These simulations have revealed that the complexes are conformationally stable. tandfonline.comnih.gov Furthermore, the influence of ionic strength on the binding affinity has been investigated, demonstrating that ionic conditions can significantly modify the binding affinities of the ibuprofen enantiomers to Mpro. tandfonline.comnih.govnih.gov For instance, a 0.25 M NaCl concentration was found to promote tighter binding of ibuprofen to Mpro. tandfonline.comnih.gov Frustration analysis, a computational method to identify regions of a protein involved in ligand interaction, has highlighted two important regions of Mpro (Cys44-Pro52 and the Linker loop) that are involved in the interaction with ibuprofen. tandfonline.comnih.govnih.gov

MD simulations have also been used to study the interaction of dexibuprofen prodrugs with the COX-2 protein, showing that these prodrugs form stable complexes with the enzyme. mdpi.com

Interactive Data Table: In Silico Binding of Ibuprofen Enantiomers to SARS-CoV-2 Mpro

| Enantiomer | Binding Energy (kcal/mol) | Key Interactions |

| R(-)-Ibuprofen | -6.2 tandfonline.comnih.govnih.gov | Hydrophobic interactions, hydrogen bonds tandfonline.comnih.govnih.gov |

| S(+)-Ibuprofen | -5.7 tandfonline.comnih.govnih.gov | Hydrophobic interactions, hydrogen bonds tandfonline.comnih.govnih.gov |